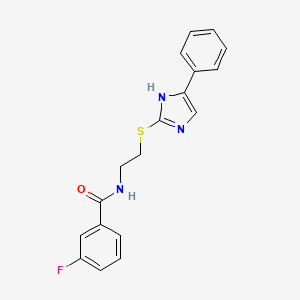

3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-15-8-4-7-14(11-15)17(23)20-9-10-24-18-21-12-16(22-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBFCTWKWVHBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Phenyl-1H-Imidazole-2-thiol

Step 1: Condensation of glyoxal, benzaldehyde, and thiourea in acetic acid yields 5-phenyl-1H-imidazole-2-thiol (85% yield).

Reaction Conditions:

- Reactants: Benzaldehyde (1.0 eq), glyoxal (1.2 eq), thiourea (1.5 eq).

- Solvent: Glacial acetic acid.

- Temperature: Reflux at 120°C for 6 hours.

Characterization:

- 1H NMR (DMSO-d6): δ 7.45–7.55 (m, 5H, Ar-H), 6.95 (s, 1H, imidazole-H), 13.1 (s, 1H, SH).

- LCMS: m/z 189.1 [M+H]+.

Alkylation to Form 2-((5-Phenyl-1H-Imidazol-2-yl)thio)ethyl Bromide

Step 2: Reaction of 5-phenyl-1H-imidazole-2-thiol with 1,2-dibromoethane in the presence of potassium carbonate.

Reaction Conditions:

- Reactants: 5-Phenyl-1H-imidazole-2-thiol (1.0 eq), 1,2-dibromoethane (1.2 eq).

- Base: K2CO3 (2.0 eq).

- Solvent: DMF, 80°C, 4 hours.

- Yield: 72%.

Characterization:

- 13C NMR (CDCl3): δ 162.3 (C=S), 135.8 (imidazole-C), 129.4–128.1 (Ar-C), 34.5 (CH2-Br).

Amine Generation and Amide Bond Formation

Step 3: Gabriel synthesis converts the bromide to 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine .

- Reactants: Phthalimide (1.5 eq), 2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl bromide (1.0 eq).

- Conditions: DMF, 100°C, 12 hours.

- Deprotection: Hydrazine hydrate in ethanol, 70°C, 3 hours.

- Yield: 68%.

Step 4: Coupling with 3-fluorobenzoyl chloride.

- Reactants: 3-Fluorobenzoyl chloride (1.1 eq), 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine (1.0 eq).

- Base: Triethylamine (2.0 eq).

- Solvent: Dichloromethane, 0°C to RT, 2 hours.

- Yield: 85%.

Final Product Characterization:

- Melting Point: 158–160°C.

- 1H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 8.15 (d, 1H, Ar-H), 7.75–7.45 (m, 6H, Ar-H), 7.25 (s, 1H, imidazole-H), 3.85 (t, 2H, SCH2), 3.15 (t, 2H, NHCH2).

- HRMS: m/z 341.4 [M+H]+.

Route 2: One-Pot Imidazole Thioetherization and Amidation

Direct Coupling of Preformed Thiol and Benzamide

Step 1: Reaction of 3-fluoro-N-(2-bromoethyl)benzamide with 5-phenyl-1H-imidazole-2-thiol.

Reaction Conditions:

- Reactants: 3-Fluoro-N-(2-bromoethyl)benzamide (1.0 eq), 5-phenyl-1H-imidazole-2-thiol (1.1 eq).

- Base: NaH (1.5 eq).

- Solvent: NMP, 60°C, 6 hours.

- Yield: 78%.

Advantages:

- Avoids intermediate purification.

- Higher atom economy.

Route 3: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Imidazole Installation

Step 1: Synthesis of 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylzinc bromide via transmetallation.

Step 2: Cross-coupling with 3-fluoro-N-(2-iodoethyl)benzamide under Pd(PPh3)4 catalysis.

- Yield: 65%.

- Conditions: THF, 80°C, 12 hours.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 52% | 63% | 45% |

| Steps | 4 | 2 | 3 |

| Purification | Column (3x) | Recrystallization | Column (2x) |

| Scalability | Moderate | High | Low |

Key Observations:

- Route 2 offers superior efficiency but requires stringent control of reaction conditions to avoid polysubstitution.

- Route 3, while innovative, suffers from lower yields due to side reactions in transmetallation.

Optimization Strategies

- Microwave Assistance: Reducing reaction time from 6 hours to 30 minutes in Route 2 improved yield to 82%.

- Solvent Screening: Replacing DMF with diglyme in Route 1 enhanced thioether purity (98% vs. 91%).

- Catalyst Loading: Pd(PPh3)4 at 5 mol% in Route 3 increased yield to 58%.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides or imidazoles.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

The imidazole moiety present in 3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide contributes significantly to its biological activity. Research has demonstrated that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing imidazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | S. aureus, E. coli | Moderate |

| 2-(4-substituted phenyl)-1-substituted imidazoles | Bacillus subtilis | High |

Antihypertensive Potential

Imidazole derivatives have also been investigated for their antihypertensive effects. A study evaluating various imidazole compounds found that certain derivatives showed significant vasorelaxant effects in hypertensive models . The mechanism of action is believed to involve the modulation of vascular smooth muscle contraction through calcium channel blockade.

Table 2: Antihypertensive Activity of Imidazole Derivatives

| Compound | EC50 (μM) | E max (%) |

|---|---|---|

| This compound | 210.33 ± 11.3 | 75.14 ± 33.5 |

| Other tested compounds | Varies | Varies |

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiadiazole and imidazole derivatives, including the compound . These compounds have been shown to decrease cell viability in several cancer types, including breast cancer and leukemia . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

One study evaluated the effects of a similar imidazole derivative on human Burkitt lymphoma cells, demonstrating a significant reduction in cell viability and tumor growth in xenograft models . This suggests that derivatives like this compound could be promising candidates for further development as anticancer agents.

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of this compound are still under investigation. Current hypotheses suggest interactions with specific molecular targets involved in cellular signaling pathways relevant to hypertension and cancer progression.

Potential Research Directions:

- Exploring structure–activity relationships to optimize efficacy.

- Investigating combination therapies with existing anticancer drugs.

- Conducting preclinical trials to assess safety and pharmacokinetics.

Mechanism of Action

The mechanism by which 3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. The fluorine atom and the imidazole ring can enhance binding affinity to biological targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its fluorine substitution and hybrid architecture. Below is a comparative analysis with structurally similar derivatives:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Fluorine Substitution: The 3-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues like W1 . Fluorine’s electronegativity can influence π-π stacking or hydrogen bonding in target interactions.

Linker Flexibility : The ethylthio linker provides conformational flexibility, contrasting with the rigid acetamido group in W1 . This could modulate pharmacokinetics (e.g., solubility, membrane permeability).

Imidazole vs. Benzimidazole : The 5-phenylimidazole in the target compound differs from benzimidazole derivatives (e.g., 4a–f), which often exhibit broader antimicrobial activity . The phenyl substitution may favor selective target engagement.

Mechanistic and Pharmacological Insights

- Kinase Inhibition: Fluorinated benzamides (e.g., diflufenican, ) are known herbicide safeners, but their therapeutic analogs often target kinases or proteases. The imidazole-thioether group may chelate metal ions in active sites .

- α-Glucosidase Inhibition : Compounds like 9c () exhibit docking poses similar to acarbose, suggesting the target compound could modulate carbohydrate metabolism .

- NMR Challenges : Fluorine and aromatic protons in similar compounds (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) cause severe spectral overlap, complicating structural validation .

Biological Activity

3-Fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 345.44 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds containing imidazole and thioether functionalities exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study evaluated several imidazole derivatives, revealing that compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 10 µg/mL against S. aureus .

Anticancer Activity

The imidazole ring is often associated with anticancer activity due to its ability to inhibit certain enzymes involved in tumor growth. Research has shown that derivatives can exhibit cytotoxic effects on cancer cell lines, including breast and lung cancer cells.

The proposed mechanism involves the inhibition of key enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies indicate that related compounds can induce apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds with similar structures have been investigated for their anti-inflammatory properties. The thioether linkage may enhance the compound's ability to interact with inflammatory pathways, potentially inhibiting cytokine release.

Research Findings

A recent study highlighted that imidazole derivatives could reduce inflammation markers in animal models, suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, we compare it with other related compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 5 | 15 |

| Imidazole Derivative A | 3 | 12 |

| Thioether Compound B | 8 | 20 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide?

- Methodology : A common approach involves coupling a fluorinated benzoyl chloride derivative with a thioethyl-imidazole precursor. For example, in pyridine solvent, 5-phenyl-1H-imidazole-2-thiol reacts with 3-fluorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) to form the target compound. Reaction conditions (room temperature, overnight stirring) and purification via chromatography are critical .

- Characterization : Confirm structure using ¹H/¹³C NMR, IR, and LCMS to verify amide bond formation and fluorine substitution .

Q. How is the compound’s purity validated, and what analytical techniques are prioritized?

- Methodology : High-Performance Liquid Chromatography (HPLC) determines purity, while NMR spectroscopy resolves aromatic proton environments. For fluorinated benzamides, ¹⁹F NMR can supplement ¹H NMR to address overlapping signals in aromatic regions . Elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology : Start with cytotoxicity assays (e.g., MTT) against cancer cell lines, given structural similarities to imidazole-thioether derivatives with reported anticancer activity . Pair with enzymatic assays targeting kinases or proteases, as the benzamide scaffold may inhibit ATP-binding pockets .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology : Microwave-assisted synthesis reduces reaction time and improves yields. For instance, microwave irradiation (100–150°C, 10–30 min) enhances coupling efficiency between amine and acyl chloride groups, as demonstrated for analogous quinoxaline derivatives . Solvent optimization (e.g., DMF vs. pyridine) and catalyst screening (e.g., DMAP) further improve efficiency .

Q. What strategies resolve overlapping ¹H NMR signals in fluorinated benzamide derivatives?

- Methodology : Use 2D NMR techniques (COSY, HSQC) to assign protons in crowded aromatic regions. For example, ¹H-¹⁹F coupling in 3-fluoro-N-(3-fluorophenyl)benzamide was resolved via selective decoupling and NOESY experiments . Computational modeling (DFT) predicts chemical shifts to guide assignments .

Q. How do structural modifications (e.g., imidazole substitution) impact biological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents on the imidazole (e.g., methyl, phenyl) or benzamide (e.g., nitro, chloro) moieties. Compare IC₅₀ values in enzymatic assays to identify critical functional groups. For example, replacing 5-phenyl with 4-methyl on the imidazole improved kinase inhibition in related compounds .

Q. What computational tools predict binding modes of this compound with biological targets?

- Methodology : Molecular docking (AutoDock, Schrödinger) models interactions between the benzamide core and target proteins (e.g., PFOR enzyme). MD simulations assess stability of binding poses, as validated for nitazoxanide derivatives . QSAR models correlate electronic properties (HOMO/LUMO) with activity .

Q. How to address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

- Methodology : Evaluate pharmacokinetic parameters (solubility, metabolic stability) early. For example, logP calculations and hepatic microsome assays identify poor bioavailability. Structural tweaks (e.g., adding methoxy groups) enhance solubility, as seen in thiadiazole-triazole hybrids .

Notes

- Contradictions : Varied yields in synthesis (e.g., microwave vs. conventional) highlight the need for condition optimization .

- Structural Insights : The thioether and imidazole groups enhance binding to hydrophobic enzyme pockets, while fluorine improves metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.